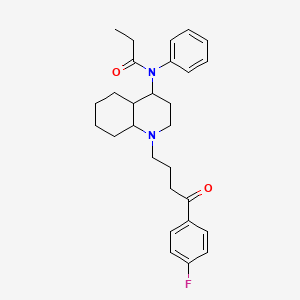

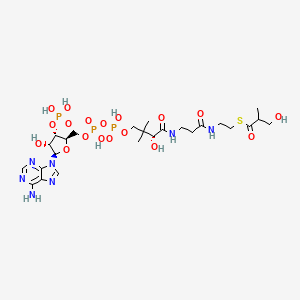

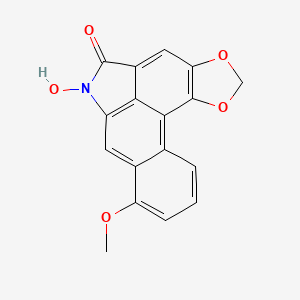

![molecular formula C45H22N2O6 B15287798 24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)

24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vat Black 25, also known as C.I. Vat Black 25, is a vat dye with the molecular formula C₄₅H₂₂N₂O₅ and a relative molecular mass of 668.664 Da . It is characterized by its black color with a slight yellow-green tint and is known for its excellent fastness properties, including resistance to light, heat, strong alkalis, strong acids, and organic solvents .

Métodos De Preparación

The synthesis of Vat Black 25 involves several steps. Initially, benzene anthraquinone is halogenated to produce dihalogenated benzene anthraquinone . This intermediate undergoes a substitution reaction with 1-aminoanthraquinone in the presence of copper oxide as a catalyst at approximately 280°C for three hours . Sodium carbonate is added to absorb the hydrochloric acid produced during the reaction, resulting in a condensation product . This product is then subjected to alkaline fusion with potassium hydroxide at around 132°C, followed by filtration to remove insoluble substances . The filtrate is oxidized with air to yield pure Vat Black 25 .

Análisis De Reacciones Químicas

Vat Black 25 undergoes various chemical reactions, including:

Reduction: The dye is reduced to its leuco form using sodium hydrosulfite in an alkaline medium.

Oxidation: The leuco form is oxidized back to the original dye using atmospheric oxygen.

Substitution: The synthesis involves substitution reactions with halogenated intermediates.

Common reagents used in these reactions include sodium hydrosulfite, sodium hydroxide, and copper oxide . The major products formed are the leuco form of the dye during reduction and the original dye during oxidation .

Aplicaciones Científicas De Investigación

Vat Black 25 is widely used in various scientific research applications:

Chemistry: It is used as a model compound for studying the properties and reactions of vat dyes.

Biology: The dye is used in staining techniques for visualizing biological samples.

Industry: Vat Black 25 is extensively used in the textile industry for dyeing cotton, wool, silk, hemp, synthetic fibers, and blended fabrics

Mecanismo De Acción

The mechanism of action of Vat Black 25 involves its reduction to a soluble leuco form in an alkaline medium, which allows it to penetrate the fibers . Upon oxidation, the dye reverts to its original insoluble form, providing excellent fastness properties . The molecular targets and pathways involved include the reduction of the quinoid structure to a leuco form and its subsequent oxidation .

Comparación Con Compuestos Similares

Vat Black 25 is unique among vat dyes due to its excellent fastness properties and its ability to produce a deep black color with a slight yellow-green tint . Similar compounds include:

Vat Yellow 1: Known for its yellow color and similar fastness properties.

Vat Blue 4: Produces a blue color and is used in similar applications.

Vat Green 1: Known for its green color and excellent fastness properties.

Vat Black 25 stands out due to its specific color properties and its widespread use in the textile industry .

Propiedades

Fórmula molecular |

C45H22N2O6 |

|---|---|

Peso molecular |

686.7 g/mol |

Nombre IUPAC |

24-[(9,10-dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone |

InChI |

InChI=1S/C45H22N2O6/c48-34-19-33-35-21(23-15-17-30-39(40(23)47-33)45(53)27-9-4-2-7-25(27)42(30)50)14-16-29-38(35)37(34)22-13-12-20(18-31(22)43(29)51)46-32-11-5-10-28-36(32)44(52)26-8-3-1-6-24(26)41(28)49/h1-18,46-47H,19H2 |

Clave InChI |

NZPZPCFEKAOOPB-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C3C(=CC=C4C3=C(C1=O)C5=C(C4=O)C=C(C=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C9=C(N2)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)

![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)

![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)

![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)